molecular formula C10H12BrNOS B14060594 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14060594
M. Wt: 274.18 g/mol
InChI Key: CNWULDZNXLDDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with biological molecules. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds include other brominated aromatic ketones and thio-substituted aromatic amines. For example:

    1-(5-Amino-2-(methylthio)phenyl)ethanone: Lacks the bromine atom and has different reactivity and applications.

    1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.

The uniqueness of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(5-amino-2-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

CNWULDZNXLDDDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.